2-Fluoro-4-(tributylstannyl)pyridine

Catalog No.
S735735
CAS No.
457061-31-3
M.F
C17H30FNSn
M. Wt
386.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(tributylstannyl)pyridine

CAS Number

457061-31-3

Product Name

2-Fluoro-4-(tributylstannyl)pyridine

IUPAC Name

tributyl-(2-fluoropyridin-4-yl)stannane

Molecular Formula

C17H30FNSn

Molecular Weight

386.1 g/mol

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;

InChI Key

YGKPEWRENKJYRP-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)F

Synthesis:

2-Fluoro-4-(tributylstannyl)pyridine is an organotin compound synthesized through various methods. One reported approach involves the reaction of 2-fluoro-4-bromopyridine with tributyltin hydride in the presence of a palladium catalyst. [] This method offers efficient synthesis with good yields.

Applications in Organic Chemistry:

2-Fluoro-4-(tributylstannyl)pyridine serves as a valuable building block in organic synthesis due to the presence of both the fluorine atom and the tributyltin group. The C-Sn bond of the tributyltin moiety readily undergoes Stille coupling reactions, allowing the introduction of diverse functional groups at the 4th position of the pyridine ring. [, ] This versatility makes it a useful tool for the synthesis of structurally complex molecules.

Potential Applications in Medicinal Chemistry:

The incorporation of the fluorinated pyridine moiety into drug candidates has gained significant interest due to its potential impact on various aspects of drug design, including improving metabolic stability and enhancing binding affinity towards target molecules. [] While 2-Fluoro-4-(tributylstannyl)pyridine itself hasn't been extensively explored in medicinal chemistry research, its potential as a precursor for the synthesis of novel fluorinated heterocycles with potential therapeutic applications is being investigated. []

2-Fluoro-4-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a fluorine atom and a tributylstannyl group attached to a pyridine ring. Its molecular formula is C₁₇H₃₀FNSn, with a molecular weight of 386.14 g/mol. The compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, and the tributylstannyl group, which is known for its utility in various organic synthesis reactions due to its ability to participate in cross-coupling reactions.

  • Substitution Reactions: The stannyl group can be replaced by other nucleophiles in nucleophilic substitution reactions.
  • Cross-Coupling Reactions: The compound is often utilized in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where it acts as a coupling partner with various electrophiles, including aryl halides .
  • Metal-Catalyzed Reactions: It can also participate in metal-catalyzed transformations to form new carbon-carbon bonds.

The synthesis of 2-Fluoro-4-(tributylstannyl)pyridine typically involves several steps:

  • Preparation of Pyridine Derivatives: Starting materials such as 4-bromopyridine can be reacted with tributylstannyl lithium to introduce the tributylstannyl group.
  • Fluorination: Fluorination can be achieved using reagents like Selectfluor or other fluorinating agents under controlled conditions to ensure regioselectivity at the 2-position of the pyridine ring.
  • Purification: The final product is purified through techniques such as column chromatography or recrystallization.

2-Fluoro-4-(tributylstannyl)pyridine has several applications:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
  • Material Science: The compound may be used in the development of new materials, including polymers and organometallic frameworks.
  • Pharmaceutical Chemistry: It is explored for potential use in drug discovery due to its structural features that may confer biological activity.

Interaction studies involving 2-Fluoro-4-(tributylstannyl)pyridine focus on its reactivity with various electrophiles and nucleophiles during cross-coupling reactions. These studies help elucidate its role as a coupling partner and its compatibility with different reaction conditions. Understanding these interactions is crucial for optimizing synthetic routes and enhancing yields in organic synthesis .

Several compounds share structural similarities with 2-Fluoro-4-(tributylstannyl)pyridine. Notable examples include:

Compound NameStructure TypeUnique Features
2-Fluoro-4-methylpyridinePyridine derivativeMethyl group instead of tributylstannyl group
3-Fluoro-4-(tributylstannyl)pyridinePyridine derivativeDifferent position of fluorine on the pyridine ring
5-Tributylstannyl-4-fluoropyrazolePyrazole derivativeContains a pyrazole ring instead of pyridine

These compounds highlight the uniqueness of 2-Fluoro-4-(tributylstannyl)pyridine through its specific substitution pattern and functional groups, which may influence its reactivity and biological properties differently compared to its analogs .

Wikipedia

2-Fluoro-4-(tributylstannyl)pyridine

Dates

Modify: 2023-08-15

Explore Compound Types